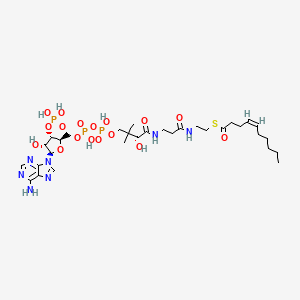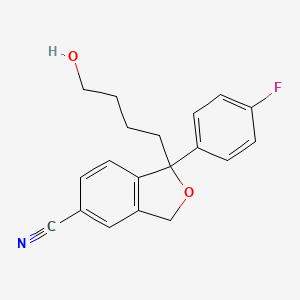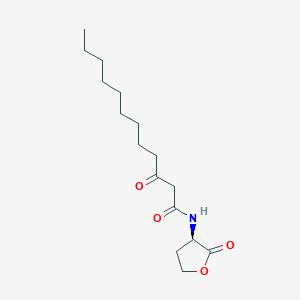
N-(3-oxododecanoyl)-D-homoserine lactone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-oxododecanoyl)-D-homoserine lactone is an N-acyl-D-homoserine lactone having 3-oxododecanoyl as the acyl substituent. It is an enantiomer of a N-(3-oxododecanoyl)-L-homoserine lactone.
Aplicaciones Científicas De Investigación
Applications in Quorum Sensing and Biofilm Formation
Quorum Sensing and Apoptosis Induction N-(3-oxododecanoyl)-D-homoserine lactone plays a role in the apoptotic induction in macrophages. The structural configuration of this molecule, particularly the position of the oxo group in the acyl side chain and the presence of the L-homoserine lactone unit, is crucial for this activity. Long acyl side chains with hydrophobic distal ends enhance this effect, indicating a structure-activity relationship important in biological interactions and cellular responses (Horikawa et al., 2006).
Antibacterial and Iron Binding Properties The molecule and its degradation products exhibit potent antibacterial properties against Gram-positive bacterial strains while showing no toxicity against Gram-negative bacteria. This differentiation suggests a potential use in targeting specific bacterial infections. Furthermore, the ability of these compounds to bind iron with an affinity comparable to known bacterial siderophores indicates an unrecognized mechanism for iron solubilization, which could be significant in both environmental and medical contexts (Kaufmann et al., 2005).
Induction of Neutrophil Chemotaxis This molecule induces the directed migration (chemotaxis) of human polymorphonuclear neutrophils (PMN) in vitro. The signaling pathway for this chemotaxis involves phosphotyrosine kinases, phospholipase C, protein kinase C, and mitogen-activated protein kinase C. Interestingly, this chemotaxis does not depend on pertussis toxin-sensitive G proteins, indicating a unique signaling pathway. The early attraction of PMN to the site of a developing biofilm could contribute to the prevention of biofilm formation, suggesting a role in immune response modulation (Zimmermann et al., 2006).
Environmental Impact and Soil Interaction
Interaction with Soil Minerals The fluctuation of geochemical and physical conditions in natural environments presents challenges to the environmental fate of N-acyl-homoserine lactones. Research into the adsorption of N-(3-oxododecanoyl) homoserine lactone on common soil minerals has provided insights into the distribution and diffusion of this molecule in soil and associated environments. This study highlights the significance of environmental factors, such as electrolyte concentration and pH, in determining the behavior of such molecules in natural settings (Liu et al., 2015).
Immune System Interaction
Modulation of Immune Responses N-(3-oxododecanoyl)-D-homoserine lactone also influences the human immune system. It has been shown to decrease the expression of toll-like receptors (TLRs) and induce apoptosis in monocyte cells. This effect suggests a mechanism through which Pseudomonas aeruginosa, a bacterium that secretes this molecule, might evade the immune system, contributing to its persistence and virulence in infections (Qi et al., 2009).
Propiedades
Nombre del producto |
N-(3-oxododecanoyl)-D-homoserine lactone |
|---|---|
Fórmula molecular |
C16H27NO4 |
Peso molecular |
297.39 g/mol |
Nombre IUPAC |
3-oxo-N-[(3R)-2-oxooxolan-3-yl]dodecanamide |
InChI |
InChI=1S/C16H27NO4/c1-2-3-4-5-6-7-8-9-13(18)12-15(19)17-14-10-11-21-16(14)20/h14H,2-12H2,1H3,(H,17,19)/t14-/m1/s1 |
Clave InChI |
PHSRRHGYXQCRPU-CQSZACIVSA-N |
SMILES isomérico |
CCCCCCCCCC(=O)CC(=O)N[C@@H]1CCOC1=O |
SMILES canónico |
CCCCCCCCCC(=O)CC(=O)NC1CCOC1=O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



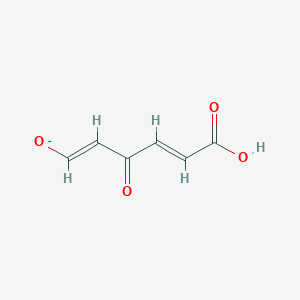
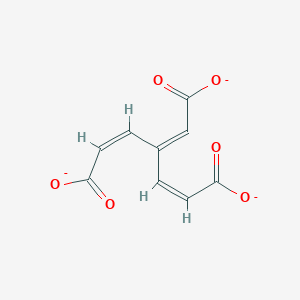
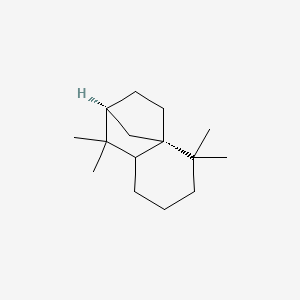
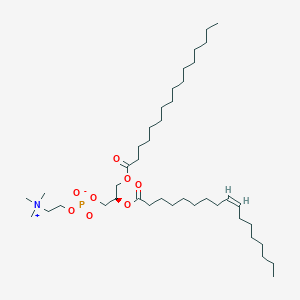
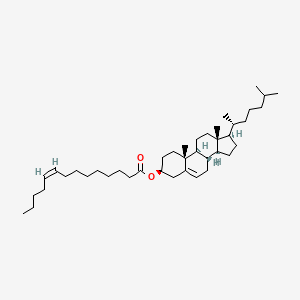
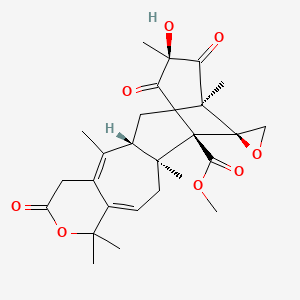
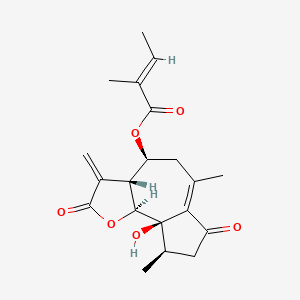
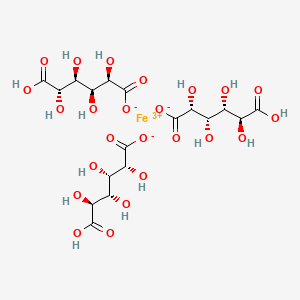
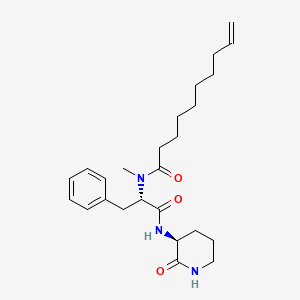
![(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-13-hydroxy-8,14,19-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl carbamate](/img/structure/B1262890.png)
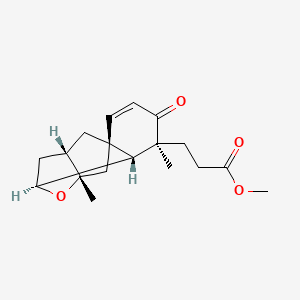
![6-{(1S)-1-[6-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}quinoline](/img/structure/B1262892.png)
